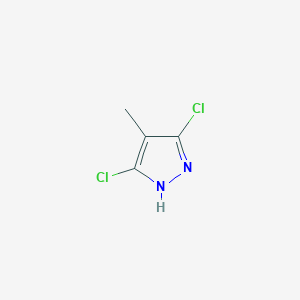

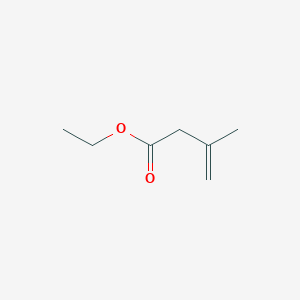

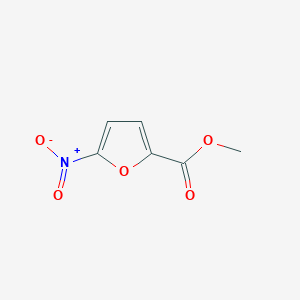

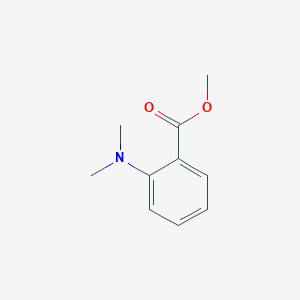

![molecular formula C7H13NO3 B157162 3-[2-(2-Hydroxyethoxy)ethoxy]propanenitrile CAS No. 10143-54-1](/img/structure/B157162.png)

3-[2-(2-Hydroxyethoxy)ethoxy]propanenitrile

説明

The compound 3-[2-(2-Hydroxyethoxy)ethoxy]propanenitrile is a multifunctional molecule that contains both ether and nitrile functional groups. This structure suggests potential reactivity typical of alcohols, ethers, and nitriles, which can be exploited in various chemical syntheses and applications.

Synthesis Analysis

The synthesis of related compounds has been demonstrated in the literature. For instance, the synthesis of (3-(2'-ethoxyethoxy)propyl)lithium, a compound with a similar ethoxyethoxy structure, was achieved by reacting 1-chloro-3-(2'-ethoxyethoxy)-propane with a lithium-sodium alloy, yielding an 86% success rate . This method could potentially be adapted for the synthesis of 3-[2-(2-Hydroxyethoxy)ethoxy]propanenitrile by substituting the appropriate nitrile precursor.

Molecular Structure Analysis

While the specific molecular structure analysis of 3-[2-(2-Hydroxyethoxy)ethoxy]propanenitrile is not provided, related compounds have been studied. For example, the molecule of 2-(hydroxymethyl)-1,3-propanediol, which shares a similar hydroxyalkyl backbone, was found to exhibit hydrogen bonding, forming sheets in its crystal structure . This information can be indicative of the potential hydrogen bonding capabilities of 3-[2-(2-Hydroxyethoxy)ethoxy]propanenitrile.

Chemical Reactions Analysis

The chemical reactivity of similar compounds has been explored. For instance, 3-mercapto-1,2-propanediol and its derivatives were used to synthesize dimeric complexes with cobalt, copper, and silver, indicating the potential for 3-[2-(2-Hydroxyethoxy)ethoxy]propanenitrile to form complexes with metals . Additionally, the atmospheric degradation of 3-ethoxy-1-propanol by reactions with Cl, OH, and NO3 radicals was studied, which could provide insights into the environmental stability and reactivity of 3-[2-(2-Hydroxyethoxy)ethoxy]propanenitrile .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-[2-(2-Hydroxyethoxy)ethoxy]propanenitrile can be inferred from related compounds. The study of 3-ethoxy-1-propanol's atmospheric degradation revealed its reactivity with various radicals and the identification of degradation products such as formaldehyde and ethyl formate . These findings suggest that 3-[2-(2-Hydroxyethoxy)ethoxy]propanenitrile may also undergo similar reactions under atmospheric conditions, leading to a variety of products.

科学的研究の応用

Battery Technology and Electrolytes

A study introduced new mixtures of nitrile-functionalized glyme and other components as safe electrolytes for lithium-ion batteries. These electrolytes exhibit high safety, better wettability to separator and electrodes, and superior electrochemical performances compared to conventional electrolytes, indicating their potential for practical application in battery technologies (Liu et al., 2016).

Polymer and Material Science

Research on silane compounds, including those structurally similar to "3-[2-(2-Hydroxyethoxy)ethoxy]propanenitrile", has shown their application as novel non-aqueous electrolyte solvents in lithium-ion batteries. These compounds dissolve various lithium salts and provide good passivation films on graphite anodes, with significant potential for enhancing battery performance (Amine et al., 2006).

Organic Synthesis

In organic synthesis, "3-[2-(2-Hydroxyethoxy)ethoxy]propanenitrile" and its derivatives have been explored for synthesizing various organic compounds. For instance, the synthesis of (3-(2′-ethoxyethoxy)propyl)lithium from chloro-propanol derivatives highlights the versatility of such compounds in organic transformations, offering high yields and serving as an anion polymerization initiator (Feng, 2005).

Environmental and Chemical Degradation

The degradation of "3-[2-(2-Hydroxyethoxy)ethoxy]propanenitrile" and similar compounds in environmental settings has been studied, focusing on methods like Fe(0)/GAC micro-electrolysis for pollutant removal. This approach shows how influent pH and other factors affect the degradation efficiency, providing insights into the environmental fate of such chemicals (Lai et al., 2013).

特性

IUPAC Name |

3-[2-(2-hydroxyethoxy)ethoxy]propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3/c8-2-1-4-10-6-7-11-5-3-9/h9H,1,3-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMPHEDZQJBZERC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCO)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70906186 | |

| Record name | 3-[2-(2-Hydroxyethoxy)ethoxy]propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70906186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[2-(2-Hydroxyethoxy)ethoxy]propanenitrile | |

CAS RN |

10143-54-1 | |

| Record name | 3-[2-(2-Hydroxyethoxy)ethoxy]propanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10143-54-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propionitrile, 3-(2-(2-hydroxyethoxy)ethoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010143541 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-[2-(2-Hydroxyethoxy)ethoxy]propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70906186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propanenitrile, 3-[2-(2-hydroxyethoxy)ethoxy] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.641 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

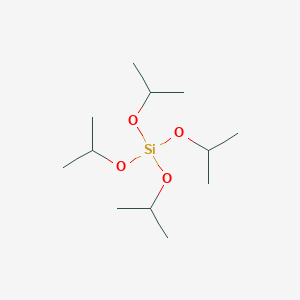

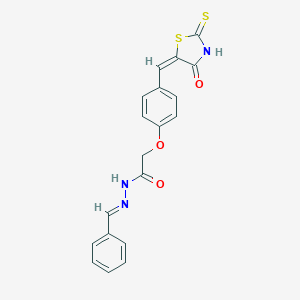

![6-[(2-Fluorophenyl)methylsulfanyl]-9-(oxolan-2-yl)purine](/img/structure/B157092.png)